3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one
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Overview
Description
The compound 3-{2-[N’-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one is a complex organic molecule that combines a chromenone (coumarin) core with a thiazole ring and a hydrazone linkage. This structure suggests potential biological activity, as both chromenone and thiazole derivatives are known for their diverse pharmacological properties. The phenyl-ethylidene hydrazone moiety further adds to the compound’s potential as a bioactive agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-thiazolyl hydrazine, 1-phenyl-ethanone, and 3-formylchromone.
Step 1 Formation of Hydrazone: The first step involves the condensation of 4-thiazolyl hydrazine with 1-phenyl-ethanone in the presence of an acid catalyst (e.g., acetic acid) to form the hydrazone intermediate.
Step 2 Cyclization: The hydrazone intermediate is then reacted with 3-formylchromone under basic conditions (e.g., sodium ethoxide) to induce cyclization, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to improve efficiency.
Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl-ethylidene hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring or the hydrazone linkage, potentially yielding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties, which can be explored for developing new antibiotics.
Anticancer Activity: The chromenone and thiazole moieties are known for their anticancer properties, making this compound a candidate for cancer research.
Industry
Dye and Pigment Production: The chromenone core can be modified to produce dyes and pigments for industrial applications.
Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[N’-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-4-one
- 3-{2-[N’-(1-Phenyl-ethylidene)-hydrazino]-thiazol-5-yl}-chromen-2-one
Uniqueness
- Structural Features : The specific arrangement of the thiazole and chromenone rings, along with the phenyl-ethylidene hydrazone linkage, provides unique electronic and steric properties.
- Biological Activity : The combination of these moieties may result in unique biological activities not observed in similar compounds.
3-{2-[N’-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one , showcasing its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13(14-7-3-2-4-8-14)22-23-20-21-17(12-26-20)16-11-15-9-5-6-10-18(15)25-19(16)24/h2-12H,1H3,(H,21,23)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBCCWSKMLOKHN-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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